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Compound of Interest

Compound Name: 3,5-Dimethoxyphenethylamine

Cat. No.: B1580640 Get Quote

Introduction
3,5-Dimethoxyphenethylamine (3,5-DMPEA), a fascinating molecule within the

phenethylamine class, holds a unique position in the landscape of neuropharmacological

research. Structurally, it is a positional isomer of the more extensively studied 2,5-

dimethoxyphenethylamine and a close analog of the classic psychedelic, mescaline (3,4,5-

trimethoxyphenethylamine). This guide provides a comprehensive technical overview of 3,5-

DMPEA, intended for researchers, scientists, and professionals in the field of drug

development. We will delve into its chemical identity, synthesis, physicochemical

characteristics, pharmacological profile, and analytical methodologies, offering a foundational

understanding for its application in scientific inquiry.

Chemical Identity and Physicochemical Properties
Proper identification and characterization are paramount in scientific research. The

fundamental identifiers and physicochemical properties of 3,5-Dimethoxyphenethylamine are

summarized below.
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Property Value Source

IUPAC Name
2-(3,5-

dimethoxyphenyl)ethanamine
--INVALID-LINK--[1]

CAS Number 3213-28-3 --INVALID-LINK--[1]

Synonyms
4-Desmethoxymescaline,

DMPEA-6
--INVALID-LINK--

Molecular Formula C₁₀H₁₅NO₂ --INVALID-LINK--[1]

Molecular Weight 181.23 g/mol --INVALID-LINK--[1]

Appearance
Not specified in literature; likely

an oil or low-melting solid

Boiling Point Predicted: ~297.8 °C --INVALID-LINK--[2]

Melting Point Not specified in literature

Solubility Predicted: LogP = 1.2 --INVALID-LINK--[1]

Chemical Synthesis
The synthesis of 3,5-Dimethoxyphenethylamine typically follows established routes for

phenethylamine production, starting from the corresponding benzaldehyde. A general and

reliable method involves a Henry reaction followed by reduction.

General Synthetic Workflow

Step 1: Nitrostyrene Formation Step 2: Reduction

3,5-Dimethoxybenzaldehyde beta-Nitro-3,5-dimethoxystyrene

Nitromethane,
Ammonium acetate 3,5-DimethoxyphenethylamineLiAlH4 or H2/Pd-C

Click to download full resolution via product page
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Caption: General synthetic route for 3,5-Dimethoxyphenethylamine.

Detailed Experimental Protocol (Adapted from Mescaline
Synthesis)
The following protocol is adapted from the well-documented synthesis of mescaline and is

applicable to the preparation of 3,5-Dimethoxyphenethylamine with minor modifications.[3]

Step 1: Synthesis of β-Nitro-3,5-dimethoxystyrene

To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid, add

nitromethane (2 equivalents) and ammonium acetate (1 equivalent).

Heat the reaction mixture on a steam bath for 1-2 hours.

Upon cooling, the nitrostyrene product will precipitate as a crystalline solid.

Collect the crystals by filtration, wash thoroughly with water, and dry. Recrystallization from a

suitable solvent like ethanol can be performed for further purification.

Step 2: Reduction of β-Nitro-3,5-dimethoxystyrene to 3,5-Dimethoxyphenethylamine

Prepare a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in a dry, aprotic

solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g.,

nitrogen or argon).

Slowly add a solution of β-nitro-3,5-dimethoxystyrene (1 equivalent) in the same solvent to

the LAH suspension at a rate that maintains a gentle reflux.

After the addition is complete, continue to reflux the mixture for several hours to ensure

complete reduction.

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the

sequential addition of water, followed by a 15% sodium hydroxide solution, and then more

water.

Filter the resulting aluminum salts and wash them with the reaction solvent.
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Combine the filtrate and washes, and remove the solvent under reduced pressure to yield

the crude 3,5-Dimethoxyphenethylamine.

The product can be further purified by distillation under high vacuum or by conversion to a

salt (e.g., hydrochloride) and recrystallization.

Pharmacology and Mechanism of Action
The pharmacological profile of 3,5-Dimethoxyphenethylamine is primarily understood through

its relationship with mescaline and other "scaline" derivatives, which are 4-substituted-3,5-
dimethoxyphenethylamines.[4][5][6] The primary mechanism of action for this class of

compounds is agonism at serotonin receptors, particularly the 5-HT₂ subfamily.

Serotonin Receptor Interactions
Psychedelic phenethylamines are known to exert their effects primarily through agonism at the

5-HT₂A receptor.[6] While specific binding data for 3,5-DMPEA is not extensively published,

studies on related "scalines" provide valuable insights. Generally, 3,4,5-trisubstituted

phenethylamines, including mescaline, exhibit moderate to high affinity for the 5-HT₂A receptor.

[7][8] It is hypothesized that 3,5-DMPEA also acts as a 5-HT₂A receptor agonist, though likely

with a different potency and efficacy profile compared to its 3,4,5- and 2,4,5-substituted

counterparts.

The substitution pattern on the phenyl ring significantly influences receptor affinity and

functional activity. For instance, the 2,4,5-substitution pattern often leads to higher potency than

the 3,4,5-pattern.[7] As 3,5-DMPEA lacks a substituent at the 4-position, its potency is

expected to be lower than that of mescaline and other 4-substituted scalines.

Potential Signaling Pathways
Agonism at the 5-HT₂A receptor initiates a cascade of intracellular signaling events. The

canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of

phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into

inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn,

trigger the release of intracellular calcium and the activation of protein kinase C (PKC),

respectively.
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Caption: Postulated 5-HT₂A receptor signaling cascade for 3,5-DMPEA.

Analytical Methods
The detection and quantification of 3,5-Dimethoxyphenethylamine and its isomers are crucial

in forensic toxicology, clinical chemistry, and research settings. Gas chromatography-mass
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spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most

common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of phenethylamines. However, due to the presence

of a primary amine group, derivatization is often necessary to improve chromatographic peak

shape and thermal stability.

Sample Preparation and Derivatization:

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to

isolate the analyte from biological matrices such as urine or blood.

Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA),

pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is common.

These derivatizing agents react with the primary amine to form stable, volatile amides that

are amenable to GC analysis.

GC-MS Parameters (General):

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is

typically used.

Injection: Split or splitless injection depending on the required sensitivity.

Oven Program: A temperature gradient program is used to separate the analyte from other

matrix components.

Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. The mass

spectrum of the derivatized 3,5-DMPEA will show a characteristic molecular ion and

fragmentation pattern. For underivatized dimethoxyphenethylamine isomers, the mass

spectra are often very similar, with major fragment ions around m/z 151/152.[9][10]

Therefore, chromatographic separation of isomers is critical for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)
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LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and

selectivity for the analysis of phenethylamines without the need for derivatization.

LC-MS/MS Parameters (General):

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and

an organic solvent (e.g., acetonitrile or methanol).

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, where a

specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented to

produce characteristic product ions. This provides a high degree of specificity.

Research Applications
3,5-Dimethoxyphenethylamine serves as a valuable tool in several areas of research:

Structure-Activity Relationship (SAR) Studies: As a structural analog of mescaline and other

psychedelic phenethylamines, 3,5-DMPEA is crucial for understanding how the position of

substituents on the phenyl ring influences pharmacological activity at serotonin receptors.[6]

[7][8] By comparing its effects to those of its isomers and other related compounds,

researchers can elucidate the structural requirements for receptor binding and functional

agonism.

Pharmacological Probe: In studies investigating the function of the 5-HT₂ receptor family,

3,5-DMPEA can be used as a probe to explore the consequences of receptor activation.

Precursor for Novel Compounds: The phenethylamine backbone of 3,5-DMPEA can be

chemically modified to synthesize novel compounds with potentially unique pharmacological

properties. This is particularly relevant in the field of medicinal chemistry and drug discovery.

Conclusion
3,5-Dimethoxyphenethylamine is a significant compound for researchers in pharmacology

and medicinal chemistry. Its close structural relationship to mescaline and other psychoactive
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phenethylamines makes it an important subject for SAR studies and a useful tool for

investigating the function of the serotonergic system. A thorough understanding of its chemical

properties, synthesis, and analytical methods is essential for its effective application in a

research context. This guide provides a foundational overview to support and encourage

further scientific exploration of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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